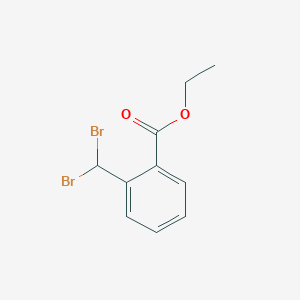

Ethyl 2-(dibromomethyl)benzoate

説明

General Context of Benzylic Dihalides in Organic Chemistry

Benzylic halides are compounds where a halogen atom is bonded to an sp3-hybridized carbon atom that is directly attached to an aromatic ring. youtube.com Benzylic dihalides, such as the dibromomethyl group in the title compound, are a specific subset of these molecules. The key feature of benzylic halides is their heightened reactivity in nucleophilic substitution reactions. ucalgary.ca This increased reactivity is attributed to the stability of the intermediate carbocation formed during SN1 reactions. The proximity of the aromatic ring allows for the delocalization of the positive charge through resonance, thereby stabilizing the transition state and facilitating the reaction. ucalgary.cayoutube.com

Primary benzylic halides typically favor an SN2 reaction pathway, while secondary and tertiary benzylic halides are more inclined to react via an SN1 mechanism. ucalgary.cayoutube.com Due to this reactivity, benzylic halides are valuable precursors in organic synthesis, enabling the introduction of a wide array of functional groups at the benzylic position. quora.com

Significance of Ester Functionalization in Aromatic Systems

The ester group is a common functional group in organic chemistry, and its presence on an aromatic ring imparts specific electronic and chemical properties to the molecule. Aromatic esters are prevalent compounds, often found as synthetic intermediates. nih.gov The ester functionality can influence the reactivity of the aromatic ring itself. For instance, the ester group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.

Furthermore, aromatic esters can participate in a variety of transformations beyond simple hydrolysis. acs.org They can act as electrophiles in cross-coupling reactions, where the acyl group is displaced. nih.gov This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, making aromatic esters useful building blocks in the synthesis of complex organic scaffolds. nih.govmdpi.com The combination of an ester and a dihalide on the same aromatic ring, as seen in ethyl 2-(dibromomethyl)benzoate, creates a multifunctional molecule with distinct reactive sites.

Properties of this compound

The physical and chemical properties of this compound are cataloged in various chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H10Br2O2 | sigmaaldrich.combldpharm.com |

| Molecular Weight | 322.00 g/mol | bldpharm.com |

| Physical Form | Pale-yellow to Yellow-brown Liquid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

| CAS Number | 96259-59-5 | sigmaaldrich.com |

Synthesis and Reactions

The synthesis of related brominated benzoate (B1203000) esters often involves the bromination of the corresponding methyl-substituted benzoate. For example, the bromination of methyl 4-methylbenzoate can produce a mixture of mono- and dibrominated products. google.com The reaction conditions, such as temperature and the amount of brominating agent, can be adjusted to favor the formation of the dibrominated compound. google.com A common method for benzylic bromination involves using N-Bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide. chemicalbook.com

The dibromomethyl group is a reactive functional group that can undergo various transformations. For instance, it can be involved in substitution reactions where the bromine atoms are replaced by other nucleophiles.

Structure

3D Structure

特性

IUPAC Name |

ethyl 2-(dibromomethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O2/c1-2-14-10(13)8-6-4-3-5-7(8)9(11)12/h3-6,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLJKEFDGSATPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of Ethyl 2 Dibromomethyl Benzoate

Electrophilic Nature of the Dibromomethyl Moiety

The dibromomethyl group (–CHBr₂) is the primary center of electrophilic reactivity in Ethyl 2-(dibromomethyl)benzoate. The two bromine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect on the benzylic carbon atom. This withdrawal of electron density polarizes the C-Br bonds and imparts a significant partial positive charge (δ+) on the carbon, making it highly susceptible to attack by nucleophiles. The electrophilicity is further enhanced compared to its monobrominated counterparts due to the presence of two halogen atoms. This inherent electrophilic character makes the dibromomethyl moiety a key functional group for participating in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The electrophilic carbon of the dibromomethyl group readily undergoes nucleophilic substitution, where one or both bromine atoms act as leaving groups. This allows for the introduction of a wide variety of functional groups.

This compound serves as an effective alkylating agent for a range of nucleophiles. The bromine atoms can be displaced in a stepwise or simultaneous manner depending on the reaction conditions and the nature of the nucleophile.

Amines: Nitrogen-based nucleophiles, such as those in imidazole (B134444) derivatives, can attack the electrophilic carbon to form new C-N bonds. This type of alkylation is a key step in the synthesis of various heterocyclic compounds.

Thiols: Sulfur nucleophiles, like thiophenols, react efficiently to displace the bromine atoms, forming thioethers. For instance, the reaction with methyl 2-mercaptobenzoate proceeds in excellent yield, demonstrating the utility of this reaction in forming C-S bonds. rsc.org

Carbanions: Carbon-based nucleophiles, such as the enolate (carbanion) generated from ethyl acetate, can also participate in substitution reactions, leading to the formation of new C-C bonds. le.ac.uk

| Nucleophile Class | Specific Nucleophile Example | Resulting Product Type | Reference |

|---|---|---|---|

| Amines | Imidazoles | Alkylated Imidazole Derivatives | |

| Thiols | Methyl 2-mercaptobenzoate | Aryl Bromomethyl Sulfides | rsc.org |

| Carbanions | Carbanion of Ethyl Acetate | C-C Bond Formation (e.g., substituted propionates) | le.ac.uk |

Some studies on the reactions of ortho-substituted benzoate (B1203000) ions have indicated that the steric effect can be rate-accelerating. rsc.org Conversely, other investigations into the hydrolysis of ortho-substituted methyl benzoates concluded that the observed effects are almost entirely electronic in nature, with steric factors being unimportant. researchgate.net

In the context of nucleophilic substitution on the dibromomethyl group, the ortho-ester can be considered a bulky neighbor. However, the successful and high-yield synthesis of methyl 2-((bromomethyl)thio)benzoate from the corresponding ortho-substituted thiol suggests that steric hindrance from the ester group does not significantly impede the approach of the thiol nucleophile in that specific SN2 reaction. rsc.org This indicates that while the potential for steric hindrance exists, it may not be the dominant factor in all cases, allowing electronic effects to dictate reactivity.

Reduction Reactions

The functional groups within this compound—the dibromomethyl group and the ethyl ester—can undergo reduction, often with selectivity depending on the choice of reducing agent and reaction conditions.

The dibromomethyl group can be selectively reduced to a monobrominated methyl group (–CH₂Br). This transformation is valuable as it provides access to the corresponding monobrominated analogs, which are themselves useful synthetic intermediates. Reagents such as zinc dust in the presence of palladium catalysts have been utilized for this type of selective dehalogenation.

The formation of aldehydes and carboxylic acids from this compound typically involves hydrolysis or oxidation. However, reduction reactions targeting the ester group can also lead to aldehyde formation.

Formation of Aldehydes: While the dibromomethyl group can be hydrolyzed to an aldehyde, the ester functionality can be selectively reduced to an aldehyde using specific hydride reagents. Diisobutylaluminum hydride (DIBAL-H) is commonly employed for the partial reduction of esters to aldehydes. libretexts.orgchemistrysteps.com The reaction is typically performed at low temperatures, such as -78 °C, to prevent over-reduction to the primary alcohol. libretexts.org

Formation of Carboxylic Acids: Carboxylic acids are generally produced via oxidation of the dibromomethyl group, not reduction. Complete hydrolysis of the dibromomethyl group first yields an aldehyde, which can be readily oxidized to the corresponding carboxylic acid.

| Target Functional Group | Reducing Agent/Conditions | Product | Reference |

|---|---|---|---|

| Dibromomethyl Group | Zinc dust/Palladium catalyst | Ethyl 2-(bromomethyl)benzoate | |

| Ethyl Ester Group | Diisobutylaluminum hydride (DIBAL-H) at -78 °C | 2-(Dibromomethyl)benzaldehyde | libretexts.orgchemistrysteps.com |

| Ethyl Ester Group | Lithium aluminum hydride (LiAlH₄) | (2-(Dibromomethyl)phenyl)methanol | libretexts.orgsavemyexams.com |

Hydrodehalogenation Pathways (e.g., Frustrated Lewis Pair Catalysis, Phosphorous Acid/Iodine System)

Hydrodehalogenation, the replacement of a halogen atom with a hydrogen atom, is a fundamental transformation. For this compound, this process can reduce the dibromomethyl group to a monobromomethyl or a methyl group.

Frustrated Lewis Pair (FLP) Catalysis: Metal-free catalysis using Frustrated Lewis Pairs (FLPs) has emerged as a powerful method for hydrogenation and hydrodehalogenation. nih.gov FLPs, which are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, can activate small molecules like H₂. researchgate.net The hydrodehalogenation of benzyl (B1604629) halides using FLP catalysis has been demonstrated. nih.gov The process typically involves the heterolytic cleavage of dihydrogen by the FLP, generating an ammonium (B1175870) hydridoborate species. nih.govnih.gov This species then acts to cooperatively activate the carbon-halogen bond of the benzyl halide, delivering a hydride to the benzylic carbon and displacing the halide. nih.gov

A proposed mechanism for the FLP-catalyzed hydrodehalogenation of a benzyl halide involves the following steps:

Activation of H₂ by the FLP [e.g., B(C₆F₅)₃ and a bulky amine like tetramethylpiperidine (B8510282) (TMP)] to form an ion pair [TMPH]⁺[HB(C₆F₅)₃]⁻. nih.gov

Cooperative activation of the C-Br bond by the ion pair, where the acidic proton of [TMPH]⁺ interacts with the bromine atom and the hydride from [HB(C₆F₅)₃]⁻ attacks the benzylic carbon. nih.gov

Release of the hydrodehalogenated product and the corresponding ammonium halide salt. nih.gov

Computational studies using Density Functional Theory (DFT) have provided significant insights into these reactions, highlighting the importance of non-covalent interactions, such as π-π stacking, in stabilizing the transition states. nih.gov The general reactivity trend for hydrodehalogenation is I > Br > Cl > F, which corresponds to the decreasing strength of the carbon-halogen bond. acs.org

Phosphorous Acid/Iodine System: The combination of hypophosphorous acid (H₃PO₂) and iodine in a solvent like acetic acid serves as a potent reducing system. mdma.chresearchgate.net This mixture generates hydrogen iodide (HI) in situ, which is the active reducing agent. researchgate.net This system has been effectively used for the reduction of diaryl ketones to their corresponding methylene (B1212753) derivatives and for the cleavage of N-alkyl bonds. mdma.chresearchgate.net While direct studies on this compound are not prominent, the system's ability to perform reductions suggests its potential for the hydrodehalogenation of the dibromomethyl group. The reaction with H₃PO₂/I₂ would likely proceed via reduction of the C-Br bonds.

Oxidation Reactions

The dibromomethyl group of this compound is at the same oxidation level as an aldehyde and can be converted to various carbonyl-containing compounds.

Conversion to Carbonyl-Containing Compounds (Aldehydes, Carboxylic Acids)The most direct oxidation product of the dibromomethyl group is the corresponding aldehyde, ethyl 2-formylbenzoate (B1231588). This transformation is typically achieved through hydrolysis rather than direct oxidation.researchgate.net

Once the aldehyde is formed, it can be further oxidized to the corresponding carboxylic acid, 2-ethoxycarbonylbenzoic acid. Standard oxidizing agents used for converting aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent. mnstate.edu The oxidation of aldehydes with Tollens' reagent (ammoniacal silver nitrate) occurs under mild, alkaline conditions, producing a silver mirror and the carboxylate anion.

| Starting Material | Reagent(s) | Product | Transformation Type |

| This compound | H₂O, Promoter (e.g., AgNO₃) | Ethyl 2-formylbenzoate | Hydrolysis/Oxidation |

| Ethyl 2-formylbenzoate | KMnO₄ or H₂CrO₄ or Tollens' reagent | 2-Ethoxycarbonylbenzoic acid | Oxidation |

Hydrolysis Strategies to Yield Aldehydes (e.g., Silver Nitrate (B79036), Fuming Sulfuric Acid)The hydrolysis of the gem-dibromo functionality is a key reaction to unmask the aldehyde group. This reaction is often facilitated by reagents that can assist in the removal of the bromide ions.

Silver Nitrate (AgNO₃): Silver nitrate is commonly used to promote the hydrolysis of alkyl halides. The silver(I) cation has a strong affinity for halide ions, leading to the precipitation of insoluble silver bromide (AgBr). This precipitation shifts the equilibrium of the hydrolysis reaction, driving it towards the formation of the carbocation intermediate, which is then captured by water to form a gem-diol. This gem-diol is typically unstable and readily eliminates a molecule of water to yield the final aldehyde product, ethyl 2-formylbenzoate. dss.go.th

Fuming Sulfuric Acid: Strong acids can also catalyze the hydrolysis of gem-dihalides. Fuming sulfuric acid (sulfuric acid containing excess SO₃) is a powerful dehydrating agent and a source of strong acid. It can protonate one of the bromine atoms, making it a better leaving group (HBr). The subsequent loss of the second bromide and reaction with water leads to the formation of the aldehyde. The reaction is typically carried out under controlled temperature conditions.

Reactions Leading to Acetal (B89532) and Imine FormationThe aldehyde, ethyl 2-formylbenzoate, derived from the hydrolysis of this compound, is a key intermediate for the synthesis of other functional groups like acetals and imines.

Acetal Formation: Acetals are formed by the reaction of an aldehyde with two equivalents of an alcohol under acidic conditions. chemistrysteps.comlibretexts.org The reaction proceeds via a hemiacetal intermediate. libretexts.org A direct conversion of (dibromomethyl)arenes to the corresponding aldehyde acetals has been achieved by treatment with trialkyl orthoformates in the presence of a Lewis acid catalyst like zinc chloride. researchgate.net This reaction involves a double debromoalkoxylation, where an α-brominated ether is formed as an intermediate. researchgate.net This method is tolerated by ester functionalities, making it suitable for this compound. researchgate.net

Imine Formation: Imines (also known as Schiff bases) are formed from the condensation reaction of an aldehyde or ketone with a primary amine, with the elimination of a water molecule. masterorganicchemistry.com The reaction is often catalyzed by a trace amount of acid. The aldehyde, ethyl 2-formylbenzoate, can react with various primary amines to yield the corresponding imines. researchgate.net The formation is reversible and can be driven to completion by removing the water formed during the reaction. masterorganicchemistry.com

Cross-Coupling Reactions and BenzylationThe C-Br bonds in this compound are susceptible to participating in cross-coupling and substitution reactions.

Cross-Coupling Reactions: The bromomethyl group is a reactive handle for transition metal-catalyzed cross-coupling reactions. For example, ligands for Suzuki-Miyaura cross-coupling reactions have been synthesized by reacting methyl 4-(bromomethyl)benzoate (B8499459) with pyrazole (B372694) compounds. rsc.org The resulting ligands were used to create palladium(II) complexes that effectively catalyzed the coupling of bromobenzene (B47551) with phenylboronic acid. rsc.org This suggests that this compound could serve as a substrate in similar palladium-catalyzed reactions, such as Suzuki, Sonogashira, or Negishi couplings, potentially allowing for the introduction of one or two new substituents at the benzylic position. uni-muenchen.de

Benzylation: As a benzyl-type halide, this compound can act as a benzylating agent. The bromomethyl group is a good leaving group in nucleophilic substitution reactions. vulcanchem.com It can react with a variety of nucleophiles (e.g., amines, alkoxides, thiolates, carbanions) to introduce the 2-ethoxycarbonylbenzyl moiety onto the nucleophile. The presence of two bromine atoms allows for the possibility of mono- or di-substitution, depending on the reaction conditions and the stoichiometry of the nucleophile used.

| Reaction Type | Reagent(s) | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted benzyl derivative |

| Benzylation (Nucleophilic Substitution) | Nucleophile (e.g., R-OH, R-NH₂) | Ether or Amine derivative |

Deprotection Chemistry

The utility of the dibromomethyl group, particularly in the context of this compound, extends to its role as a masked aldehyde. This functionality allows for its removal, or more accurately, its transformation under specific, often mild, conditions. This deprotection chemistry is pivotal for its application as a protecting group in the synthesis of complex molecules.

Mild Conditions for Removal of Dibromomethyl Protecting Groups

The conversion of the dibromomethyl group to a formyl group is a key deprotection strategy. This hydrolysis of the gem-dihalide can be achieved under remarkably mild and neutral conditions, which is crucial to preserve other sensitive functionalities within a molecule, including the ethyl ester of the benzoate itself.

One of the most effective methods involves a silver ion-assisted hydrolysis. vdoc.pub In this procedure, the o-(dibromomethyl)benzoate is treated with silver nitrate in the presence of a mild, non-nucleophilic base such as 2,4,6-collidine. The reaction proceeds smoothly in a mixed solvent system like water/acetone or water/tetrahydrofuran (THF) at room temperature. vdoc.pub The silver ions coordinate with the bromine atoms, facilitating their departure and subsequent attack by water to form an unstable gem-halohydrin, which rapidly collapses to the corresponding aldehyde, ethyl 2-formylbenzoate.

Another versatile method for the hydrolysis of gem-dibromomethylarenes involves refluxing the compound in pyridine (B92270). researchgate.net This method has been shown to be effective for substrates bearing carboxylate groups, converting the dibromomethyl moiety to an aldehyde in high yields without affecting the ester functionality. researchgate.net The use of pyridine serves as both the solvent and the base to facilitate the hydrolysis.

These methods stand in contrast to harsher hydrolytic conditions that might employ strong acids or bases, which could lead to the undesired saponification of the ethyl ester. The ability to unmask the aldehyde under neutral or mildly basic conditions is a significant advantage of using the dibromomethyl group as a protected formyl group.

Table 1: Mild Deprotection Conditions for the o-(Dibromomethyl)benzoyl Group

| Reagent System | Solvent | Conditions | Product | Yield (%) |

| AgNO₃, 2,4,6-Collidine | H₂O/Acetone or H₂O/THF | 20°C, 30 min | Ethyl 2-formylbenzoate | 87-90 vdoc.pub |

| Pyridine | Pyridine | Reflux | Ethyl 2-formylbenzoate | High researchgate.net |

Relevance in Synthesis of Sensitive Compounds

The strategic placement of the dibromomethyl group ortho to the ester in this compound gives rise to a particularly useful synthetic tool for the protection of alcohols, especially in the context of sensitive and complex molecules like nucleosides. vdoc.pub The deprotection mechanism is a two-stage process that leverages neighboring group participation, allowing for highly selective cleavage under conditions that would not affect other, less reactive protecting groups.

The first step is the mild conversion of the dibromomethyl group into an aldehyde, as described previously. Once the formyl group is generated ortho to the ester, the ester itself becomes highly activated towards hydrolysis. The proximity of the aldehyde group allows it to participate intramolecularly in the cleavage of the ester. The hydrolysis of methyl 2-formylbenzoate, for example, is known to be exceptionally rapid, catalyzed by weak nucleophiles such as morpholine (B109124) or even just hydroxide (B78521) ions under very mild conditions. vdoc.pub

This intramolecular assistance significantly increases the lability of the benzoate ester compared to other esters that might be present elsewhere in the molecule. A typical ester might require strong basic (like sodium hydroxide) or acidic conditions for cleavage, which could compromise the integrity of a sensitive substrate. However, the ortho-formylbenzoate can be cleaved under conditions gentle enough to leave other esters, amides, and acid-sensitive groups like silyl (B83357) ethers untouched.

This "pro-labile" protecting group strategy is therefore highly relevant in multistep synthesis. An alcohol can be protected as an o-(dibromomethyl)benzoate ester, which is stable to a variety of reaction conditions. When its removal is desired, a selective, two-step deprotection is initiated. First, the aldehyde is unmasked under neutral conditions (e.g., AgNO₃/collidine). Then, the resulting, now-labile, o-formylbenzoate is cleaved with a mild nucleophile, releasing the desired alcohol. This orthogonal deprotection strategy provides chemists with a sophisticated method for navigating the synthesis of sensitive, polyfunctionalized compounds. vdoc.pub

Advanced Characterization Techniques and Spectroscopic Analysis

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the molecular formula of Ethyl 2-(dibromomethyl)benzoate, which is C₁₀H₁₀Br₂O₂. sigmaaldrich.combldpharm.com HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of the elemental composition.

The theoretical monoisotopic mass of C₁₀H₁₀⁷⁹Br₂O₂ is calculated to be 319.9044 Da. The presence of two bromine atoms results in a characteristic isotopic pattern (M, M+2, M+4 peaks) due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The observation of the correct exact mass and the distinctive isotopic pattern in an HRMS analysis provides unequivocal confirmation of the compound's molecular formula. This technique is widely applied in the analysis of various halogenated compounds. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information on the functional groups present in a molecule. The spectrum arises from the vibrations of chemical bonds upon absorption of infrared radiation.

For this compound, the IR spectrum would exhibit several characteristic absorption bands. The most prominent feature is the strong carbonyl (C=O) stretch of the ester group. Other key vibrations include those of the aromatic ring and the carbon-bromine bonds. While a specific experimental spectrum for this exact compound is not detailed in the searched literature, the expected frequencies can be predicted based on data from ethyl benzoate (B1203000) and related molecules. smsjournals.comscholarsresearchlibrary.comlibretexts.orglibretexts.org

Interactive Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Ester C=O | Stretch | ~1720 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |

| Ester C-O | Stretch | 1300 - 1100 | Strong |

| C-Br | Stretch | 700 - 550 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and reactivity.

Detailed Research Findings: A specific crystal structure for this compound has not been detailed in publicly available literature. However, crystallographic studies of closely related brominated benzoate derivatives, such as methyl 2-bromo-5-(bromomethyl)benzoate and phenyl 2-(bromomethyl)benzoate, provide significant insight into the likely solid-state structure. cambridge.org These studies reveal that such compounds often crystallize in monoclinic or orthorhombic systems. researchgate.net

The molecular geometry would be defined by the planarity of the benzene (B151609) ring and the conformation of the ethyl ester and dibromomethyl substituents. A critical parameter is the dihedral angle between the plane of the aromatic ring and the plane of the ester group. The crystal packing is expected to be heavily influenced by weak intermolecular interactions, particularly C-H···Br and Br···Br contacts, which play a crucial role in stabilizing the three-dimensional supramolecular architecture. researchgate.net

The following table presents hypothetical crystallographic parameters for this compound, extrapolated from data on analogous structures.

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C=O Bond Length | ~1.20 Å |

| C-Br Bond Length | ~1.90 Å |

| Dihedral Angle (Ring-Ester) | 5° - 40° |

| Key Intermolecular Forces | C-H···Br hydrogen bonds, Br···Br interactions |

This interactive table outlines the probable crystallographic data for this compound based on analyses of similar molecules.

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for separating this compound from reaction mixtures, quantifying its purity, and monitoring the progress of reactions in which it is a reactant or product.

Gas chromatography (GC) is a powerful analytical method used to separate and analyze volatile compounds. In the synthesis of this compound, which typically involves the bromination of a precursor like ethyl 2-methylbenzoate (B1238997), GC is the ideal technique for determining the ratio of products.

Detailed Research Findings: The synthesis of dibromomethylated aromatic compounds often yields a mixture of the starting material, the mono-brominated intermediate, and the desired di-brominated product. GC analysis, often coupled with a mass spectrometer (GC-MS), can effectively separate these components based on their different boiling points and polarities. For instance, in related benzylic bromination reactions, GC has been successfully used to determine the ratio of mono- to di-brominated products, allowing for the optimization of reaction conditions to favor the desired compound. google.com By comparing the peak areas in the resulting chromatogram, a quantitative assessment of the reaction mixture's composition can be achieved. This allows researchers to monitor the consumption of the starting material and the formation of products over time. google.com

The table below illustrates a hypothetical outcome from a GC analysis of a crude reaction mixture.

| Compound | Retention Time (min) | Peak Area (%) |

| Ethyl 2-methylbenzoate | 5.2 | 15 |

| Ethyl 2-(bromomethyl)benzoate | 7.8 | 40 |

| This compound | 9.5 | 45 |

This interactive table provides an example of how Gas Chromatography can be used to determine the product ratio in the synthesis of this compound.

Size-Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), separates molecules based on their hydrodynamic volume or size in solution. While typically used for large molecules like polymers, it can be adapted for monitoring specific types of reactions involving smaller molecules like this compound.

Detailed Research Findings: SEC is particularly useful for monitoring reactions where this compound is used as an initiator or a building block to create larger molecules. For example, in the synthesis of polymers where this compound acts as an initiator for a polymerization process, SEC can track the formation and growth of the polymer chains. tue.nl As the reaction proceeds, the small molecule initiator is consumed, and a high molecular weight polymer peak appears and grows in the SEC chromatogram. By monitoring the disappearance of the low molecular weight peak corresponding to the initiator and the evolution of the polymer peak, the reaction kinetics and conversion can be determined. tue.nlscience.gov This technique is also invaluable for purifying the final polymer from any unreacted small molecule starting materials. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to solve the Schrödinger equation for a given molecular system. For Ethyl 2-(dibromomethyl)benzoate, these calculations can elucidate its electronic structure, predict its behavior in chemical reactions, and rationalize its spectroscopic properties.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy and computational cost. It is particularly effective for studying the mechanisms of organic reactions. For this compound, DFT calculations can be employed to model reaction pathways, such as nucleophilic substitution at the electrophilic dibromomethyl carbon. By mapping the potential energy surface, researchers can identify transition states and intermediates, allowing for the construction of detailed reaction energy profiles. escholarship.org These profiles reveal crucial kinetic and thermodynamic information, including activation energies (ΔG‡) and reaction enthalpies (ΔH), which are key to understanding reaction feasibility and rates. researchgate.net

Functionals like B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly used to model these transformations. For instance, the substitution of a bromide by a nucleophile can be modeled to determine whether the reaction proceeds through a stepwise (S_N1-like) or concerted (S_N2-like) mechanism. DFT calculations can confirm that anion formation in a substrate is a critical step for certain reactions. escholarship.org

| Parameter | Description | Hypothetical Calculated Value (kcal/mol) |

| ΔG‡ (Activation Free Energy) | The energy barrier that must be overcome for a reaction to occur. Governs the reaction rate. | 15 - 25 |

| ΔH (Enthalpy of Reaction) | The net change in heat content during the reaction. Indicates if a reaction is exothermic or endothermic. | -10 (for an exothermic substitution) |

| Transition State (TS) Geometry | The molecular structure at the highest point on the reaction energy profile. | Characterized by one imaginary vibrational frequency corresponding to the reaction coordinate. |

| Intermediate Stability | The energy of any stable species formed during the reaction pathway (e.g., a carbocation). | May or may not be present depending on the mechanism. |

This table presents hypothetical data for a representative nucleophilic substitution reaction on this compound, as would be determined by DFT calculations.

Ab-initio methods, particularly time-dependent density functional theory (TD-DFT), are instrumental in studying the photophysical properties of molecules. researchgate.net These calculations can predict the electronic absorption spectrum of this compound, providing data on maximum absorption wavelengths (λ_max), oscillator strengths (f), and the nature of the electronic transitions involved (e.g., π → π* or n → π*). nih.gov The presence of the aromatic ring and the carbonyl group constitutes the primary chromophore.

The heavy bromine atoms can also influence photophysical pathways through the heavy-atom effect, which can enhance the rate of intersystem crossing (ISC) from the singlet excited state (S_1) to the triplet state (T_1). acs.org Understanding these properties is crucial for applications involving light absorption or emission.

| Photophysical Property | Description | Predicted Characteristic |

| λ_max (Absorption Maximum) | The wavelength at which the molecule absorbs light most strongly. | ~280-300 nm (typical for benzoate (B1203000) chromophores) |

| Oscillator Strength (f) | A dimensionless quantity that expresses the strength of an electronic transition. | Moderate for the primary π → π* transition. |

| S_1 Energy | Energy of the lowest excited singlet state. | Varies based on solvent and conformation. |

| T_1 Energy | Energy of the lowest triplet state. | Lower than S_1 energy. |

| Intersystem Crossing (ISC) Rate | The rate of transition between states of different spin multiplicity (S_1 → T_1). | Potentially enhanced due to the presence of bromine atoms. |

This table outlines the key photophysical properties of this compound that can be investigated using ab-initio and TD-DFT methods.

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. mdpi.com It is widely used to predict the sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored according to the electrostatic potential value: red indicates regions of high electron density (negative potential), while blue indicates regions of electron deficiency (positive potential). researchgate.net

For this compound, an MEP map would show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the ester's carbonyl group, making this area a likely site for electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the aromatic ring and, most significantly, near the carbon atom of the dibromomethyl group. This highly positive region highlights the carbon's electrophilic nature, making it the primary target for nucleophiles.

MEP analysis provides a robust, qualitative prediction of how the molecule will interact with other charged or polar species. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO acts as the electron donor (nucleophile), while the LUMO acts as the electron acceptor (electrophile). youtube.com

HOMO: For this compound, the HOMO is expected to be a π-orbital primarily localized on the electron-rich benzene (B151609) ring.

LUMO: The LUMO is likely to be a σ* antibonding orbital associated with the C-Br bonds. The low energy of this orbital and its localization on the dibromomethyl group make this site highly electrophilic and susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. scielo.org.mx A smaller gap suggests higher reactivity. scielo.org.mx From the HOMO and LUMO energies (E_HOMO and E_LUMO), several global reactivity descriptors can be calculated:

Electronegativity (χ): χ = -(E_HOMO + E_LUMO) / 2

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2

Global Electrophilicity Index (ω): ω = χ² / (2η)

These descriptors provide quantitative measures of the molecule's electronic properties and reactivity tendencies. researchgate.net

| Descriptor | Formula | Implication for this compound |

| E_HOMO | - | Energy of the highest occupied molecular orbital; related to ionization potential. |

| E_LUMO | - | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | A smaller gap indicates higher reactivity and lower kinetic stability. |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures the resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic nature of the molecule. A higher value indicates a stronger electrophile. |

This table summarizes the key parameters derived from Frontier Molecular Orbital (FMO) analysis and their significance.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds, lone pairs, and antibonding orbitals that align with Lewis structures. uni-muenchen.de This method is particularly useful for analyzing charge distribution and delocalization effects, such as hyperconjugation. researchgate.net

For this compound, NBO analysis can quantify:

Bond Polarization: The analysis reveals the charge distribution in polar covalent bonds, such as the C-Br and C=O bonds.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Hypothetical) | Interaction Type |

| LP (O) on Carbonyl | π(C-C) of Ring | 20-30 | Resonance (delocalization of lone pair into the ring) |

| π (C=C) of Ring | π(C=O) | 5-15 | Conjugation (π-system delocalization) |

| LP (Br) | σ*(C-C) | 1-5 | Hyperconjugation (lone pair donation) |

This table presents hypothetical second-order perturbation energies (E(2)) for key donor-acceptor interactions in this compound, as would be determined from NBO analysis.

Topological analysis of electron density-based functions provides a deeper understanding of chemical bonding.

Reduced Density Gradient (RDG): This method is used to identify and visualize weak non-covalent interactions within and between molecules. mdpi.com For this compound, RDG analysis could reveal van der Waals interactions and potential weak halogen bonding involving the bromine atoms, which can influence its crystal packing and condensed-phase behavior.

Electron Localization Function (ELF) and Localized-Orbital Locator (LOL): ELF and LOL are functions that map the localization of electrons in a molecule, providing a clear depiction of core electrons, covalent bonds, and lone pairs. mdpi.com The analysis helps in classifying chemical bonds and visualizing the atomic shell structure. For the target molecule, ELF and LOL basins would clearly distinguish the C-Br covalent bonds from the lone pair regions on the bromine and oxygen atoms, offering a detailed picture of its electronic topology. nih.gov

Molecular Mechanics and Semi-Empirical Calculations

Molecular mechanics (MM) and semi-empirical calculations serve as efficient methods for predicting the geometry and conformational energies of molecules.

Molecular mechanics uses classical physics to model molecules, representing atoms as balls and bonds as springs. The total steric energy of a molecule is calculated as the sum of various potential energy terms, including bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals forces and electrostatic interactions). gla.ac.uk This approach is particularly useful for exploring the conformational landscape of flexible molecules like this compound, with its rotatable ethyl ester and dibromomethyl groups. While MM methods are computationally inexpensive, their accuracy depends heavily on the quality of the underlying parameters, collectively known as the force field. gla.ac.uk For novel or unusual functional groups, specific parameterization may be required to achieve reliable results.

Semi-empirical methods bridge the gap between molecular mechanics and higher-level quantum calculations. They use a simplified form of the Schrödinger equation and incorporate empirical parameters derived from experimental data to solve it. This approach allows for the calculation of electronic properties, such as orbital energies and charge distributions, which are inaccessible through molecular mechanics. While less accurate than ab initio or DFT methods, they are significantly faster, making them suitable for initial screening of molecular properties or for studying larger systems.

Table 1: Representative Energy Terms in a Molecular Mechanics Force Field

| Interaction Type | Mathematical Form (Example) | Description |

|---|---|---|

| Bond Stretching | E = k_b (r - r_0)² | Energy required to stretch or compress a bond from its equilibrium length. |

| Angle Bending | E = k_θ (θ - θ_0)² | Energy required to bend the angle between three connected atoms from its equilibrium value. |

| Torsional Strain | E = Σ V_n [1 + cos(nω - γ)] | Energy associated with the rotation around a chemical bond. |

| Van der Waals | E = (A/r¹²) - (B/r⁶) | Non-bonded interaction accounting for short-range repulsion and long-range attraction. |

This table is illustrative of the types of calculations performed in molecular mechanics studies.

Investigation of Intermolecular Interactions

The bromine atoms in this compound play a crucial role in its intermolecular interactions, particularly through halogen bonding.

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region (a Lewis base) like a lone pair or a π-system. semanticscholar.orgmdpi.com This occurs due to the formation of an electron-deficient region, known as a σ-hole, on the halogen atom opposite to the covalent bond. semanticscholar.org In this compound, the two bromine atoms on the benzylic carbon can participate in halogen bonds with suitable donors. The strength of these bonds can be enhanced by the presence of electron-withdrawing groups. nih.gov

Cooperativity is a phenomenon where multiple noncovalent interactions mutually reinforce each other. semanticscholar.orgfrontiersin.org In the context of this compound, the presence of two bromine atoms could lead to cooperative halogen bonding, where the formation of one halogen bond influences the strength of an adjacent one. Theoretical studies on similar molecules have shown that such cooperative effects can significantly stabilize self-assembling structures. semanticscholar.org For instance, studies on 2-(dibromomethyl)benzonitrile revealed unexpectedly short C≡N⋯Br halogen bonds, suggesting that other interactions, like π-stacking, can enhance the strength of the halogen bond. rsc.org

C-H…M+ interactions are non-classical hydrogen bonds where a C-H bond acts as a weak donor to a metal cation (M+). These interactions are important in various chemical and biological processes, including molecular recognition and catalysis. In this compound, the aromatic C-H bonds of the benzene ring or the aliphatic C-H bond of the dibromomethyl group could potentially interact with metal cations. The strength of such interactions would depend on the acidity of the C-H bond and the nature of the metal cation. Computational studies are essential to quantify the energetics and geometric features of these weak interactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for understanding the detailed pathways of chemical reactions, providing insights into transient species that are difficult to observe experimentally.

For reactions involving this compound, such as nucleophilic substitution at the benzylic carbon, computational methods like Density Functional Theory (DFT) can be used to map out the potential energy surface. This involves locating the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy (the energy difference between the reactants and the transition state). This information is crucial for predicting reaction rates and understanding how factors like solvent and substituents influence reactivity. For example, kinetic studies on related bromoalkyl benzoates have been complemented by computational modeling to predict transition states and activation energies for substitution reactions.

Table 2: Illustrative Calculated Parameters for a Nucleophilic Substitution Reaction

| Parameter | Description | Typical Computational Method |

|---|---|---|

| ΔE‡ (Activation Energy) | The energy barrier that must be overcome for the reaction to occur. | DFT, Ab initio |

| ΔG‡ (Gibbs Free Energy of Activation) | The free energy barrier, including entropic and thermal contributions. | DFT, Ab initio |

| Transition State Geometry | The molecular structure at the peak of the energy barrier. | DFT, Ab initio |

This table represents typical data obtained from computational analysis of reaction mechanisms.

The stability of potential carbocation intermediates that could be formed from this compound can be assessed computationally using isodesmic reactions. An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds on both the reactant and product sides are conserved. beilstein-journals.org By calculating the enthalpy change (ΔH) for such a reaction, one can determine the relative stability of a target molecule or ion compared to well-characterized reference compounds. This method effectively cancels out systematic errors in the calculations. For instance, the stability of a potential α-(2-ethoxycarbonylphenyl)bromocarbenium ion derived from this compound could be evaluated against simpler alkyl or benzyl (B1604629) cations. beilstein-journals.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(dibromomethyl)benzonitrile |

Theoretical Study of Benzylic Oxidation

The benzylic position of this compound is prone to oxidation, a transformation that can lead to the formation of an aldehyde or carboxylic acid. Theoretical studies on analogous systems, such as the oxidation of alkylarenes, shed light on the mechanistic pathways involved.

One proposed mechanism for the oxidation of benzylic C-H bonds involves the formation of a benzylic radical as a key intermediate. For instance, in metal-catalyzed oxidations, a high-valent metal-oxo species can abstract a hydrogen atom from the benzylic carbon. rsc.org In the case of this compound, the presence of two bromine atoms significantly influences the reactivity of the benzylic C-H bond.

A plausible pathway for the oxidation of the dibromomethyl group to an aldehyde function involves hydrolysis. Theoretical calculations can be employed to model the energetics of this transformation. The hydrolysis of gem-dibromomethylarenes to the corresponding aldehydes can be achieved under various conditions, and computational studies can elucidate the role of solvents and catalysts in facilitating this reaction. researchgate.net

The mechanism likely proceeds through the formation of a gem-diol intermediate, which then eliminates a molecule of water to yield the aldehyde. Density Functional Theory (DFT) calculations can be used to map the potential energy surface of this reaction, identifying the transition states and intermediates.

Table 1: Theoretical Parameters in Benzylic Oxidation

| Parameter | Description | Significance |

| C-H Bond Dissociation Energy (BDE) | The energy required to homolytically cleave the benzylic C-H bond. | A lower BDE indicates a more facile radical formation, which is often the initial step in oxidation. |

| Transition State (TS) Energy Barrier | The energy difference between the reactants and the highest energy point along the reaction coordinate. | A lower energy barrier suggests a faster reaction rate. |

| Intermediate Stability | The relative energy of any intermediate species formed during the reaction. | Stable intermediates can influence the overall reaction pathway and product distribution. |

Frustrated Lewis Pair (FLP) Chemistry in Dehalogenation

Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that, due to steric hindrance, cannot form a classical adduct. This "frustration" leads to unique reactivity, including the activation of small molecules and the cleavage of C-X bonds (where X is a halogen). The dehalogenation of the dibromomethyl group in this compound is a potential application of FLP chemistry.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding the mechanism of FLP-mediated hydrodehalogenation of benzyl halides. nih.gov These studies reveal that the reaction typically proceeds through the heterolytic cleavage of a dihydrogen molecule by the FLP, followed by the transfer of a hydride to the benzylic carbon and the abstraction of the halide by the Lewis acid. nih.govbham.ac.uk

The key steps in the FLP-mediated dehalogenation of a benzylic dihalide like this compound would likely involve:

Activation of H₂: The FLP activates a molecule of hydrogen, forming a phosphonium (B103445) borohydride (B1222165) or a similar reactive species.

Hydride Transfer: The activated hydride attacks the electrophilic benzylic carbon, displacing one of the bromide ions.

Halide Abstraction: The Lewis acidic component of the FLP abstracts the bromide ion.

Second Dehalogenation: The process is repeated to remove the second bromine atom.

Non-covalent interactions, such as π-π stacking and C-H···π interactions, can play a crucial role in stabilizing the transition states of these reactions, thereby influencing their kinetics. nih.gov The activation strain model can also be applied to dissect the activation energies into the strain energy of the distorted reactants and the interaction energy between them. nih.gov

Table 2: Key Computational Insights into FLP Dehalogenation

| Computational Aspect | Finding | Implication for this compound |

| Reaction Mechanism | Stepwise process involving H₂ activation, hydride transfer, and halide abstraction. nih.govbham.ac.uk | A two-step dehalogenation is expected, with the potential for isolating the monobrominated intermediate. |

| Transition State Geometry | Characterized by the simultaneous interaction of the FLP, H₂, and the substrate. | The steric and electronic properties of the ethyl benzoate group will influence the geometry and energy of the transition state. |

| Role of Non-covalent Interactions | Significant stabilization of transition states through π-π and C-H···π interactions. nih.gov | The aromatic ring of the benzoate moiety can participate in stabilizing interactions, potentially lowering the activation barrier. |

| Activation Strain Analysis | Activation barriers are influenced by the strain energy required to deform the reactants. nih.gov | The rigidity of the benzene ring and the conformation of the dibromomethyl group will contribute to the strain energy. |

Advanced Synthetic Applications in Complex Molecule Construction

Role as a Key Intermediate in Multi-step Organic Synthesis

Ethyl 2-(dibromomethyl)benzoate's utility as a key intermediate stems from the reactivity of its dibromomethyl group, which can be readily transformed into other functional groups. This allows for the construction of intricate molecular frameworks that would be challenging to assemble through other synthetic routes. The presence of the ester group provides an additional site for modification, further expanding its synthetic potential.

The dibromomethyl group is a precursor to an aldehyde functionality through hydrolysis, a foundational transformation in organic synthesis. This in-situ generation of an aldehyde is particularly useful when the aldehyde itself is unstable or prone to side reactions under the conditions of preceding synthetic steps. For instance, this strategy is employed in the synthesis of various heterocyclic compounds and natural products where a precisely positioned aldehyde is required for subsequent cyclization or condensation reactions.

Furthermore, the two bromine atoms can be sequentially or simultaneously substituted by a variety of nucleophiles. This stepwise substitution allows for the introduction of different functionalities at the same carbon center, creating stereocenters and complex substitution patterns. This controlled reactivity is crucial in the total synthesis of complex natural products and medicinally important molecules.

Strategies for Functional Group Interconversions

The dibromomethyl group of this compound is amenable to a wide range of functional group interconversions, making it a powerful tool for synthetic chemists. ub.edu These transformations allow for the strategic introduction of various functionalities, significantly enhancing the molecular diversity accessible from this starting material.

One of the most common interconversions is the hydrolysis of the dibromomethyl group to an aldehyde. This reaction is typically carried out under acidic or basic conditions and provides a straightforward route to 2-formylbenzoate (B1231588) derivatives. These aldehydes are valuable intermediates for a plethora of subsequent reactions, including Wittig reactions, aldol (B89426) condensations, and reductive aminations, thereby enabling the formation of carbon-carbon and carbon-nitrogen bonds.

The bromine atoms can also be substituted by other nucleophiles in SN2 reactions. ub.edu This allows for the introduction of a wide array of functional groups, such as azides, thiols, and amines, which can then be further elaborated. For example, reaction with sodium azide (B81097) can introduce an azido (B1232118) group, which can then be reduced to a primary amine or used in click chemistry reactions.

Polymer Chemistry and Material Science Applications

The unique reactivity of this compound also lends itself to applications in polymer chemistry and material science, where it can be used as a monomer or a precursor for creating materials with specific, tunable properties.

Monomer for Copolymerization

This compound can act as a monomer in copolymerization reactions. The presence of the reactive dibromomethyl group allows it to be incorporated into polymer chains, introducing a site for post-polymerization modification. For example, it can be copolymerized with other vinyl monomers to create polymers with pendant dibromomethyl groups. These groups can then be functionalized to introduce cross-linking sites, graft other polymer chains, or attach specific functional molecules, thereby altering the physical and chemical properties of the resulting material.

Development of Materials with Tuned Properties

The ability to functionalize the dibromomethyl group provides a pathway for the development of materials with finely tuned properties. warf.org By carefully selecting the functional groups to be introduced, researchers can control properties such as solubility, thermal stability, and chemical resistance. For instance, the introduction of hydrophilic or hydrophobic groups can alter the polymer's interaction with different solvents, while the incorporation of cross-linking agents can enhance its mechanical strength and thermal stability. This versatility makes this compound a valuable building block for designing advanced materials with tailored functionalities for specific applications.

Derivatization for Specialized Research Probes

The strategic functionalization of this compound allows for the synthesis of specialized research probes designed for specific biological or chemical investigations.

Synthesis of Molecular Systems with Specific Anchoring Groups

A key application in this area is the synthesis of molecular systems that possess specific anchoring groups. scispace.com These anchoring groups are designed to bind to particular targets, such as metal surfaces or biological macromolecules. The dibromomethyl group can be converted into a variety of functionalities that can serve as these anchors. For example, transformation into a carboxylic acid or a thiol group allows for the attachment of the molecule to metal oxide surfaces or gold nanoparticles, respectively. This is particularly useful in the development of sensors, molecular electronics, and drug delivery systems where precise positioning and orientation of the molecule are critical. The synthesis of perylene-bridge-anchor derivatives for metal oxide semiconductor sensitization is a notable example of this application. scispace.com

Q & A

Q. What are the established synthetic routes for Ethyl 2-(dibromomethyl)benzoate, and how can reaction conditions be optimized?

this compound is typically synthesized via bromination of ethyl 2-methylbenzoate using brominating agents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a halogenated solvent (e.g., CCl₄). Optimization involves controlling stoichiometry (e.g., 2:1 NBS:substrate), reaction temperature (60–80°C), and reaction time (6–12 hours). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity . Kinetic monitoring using TLC or in-situ FTIR aids in minimizing over-bromination byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and dibromomethyl group (δ ~5.8 ppm for CHBr₂). 2D NMR (COSY, HSQC) resolves coupling patterns and confirms substitution on the aromatic ring .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 309.89 for C₁₀H₉Br₂O₂) and bromine isotopic patterns .

- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~600 cm⁻¹ (C-Br) validate functional groups .

Q. How does the reactivity of this compound vary under nucleophilic or electrophilic conditions?

The dibromomethyl group acts as an electrophilic site, undergoing substitution with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 50–80°C. Under basic conditions (e.g., K₂CO₃), the ester moiety may hydrolyze to carboxylic acid, requiring pH control (<8) to preserve integrity. Electrophilic aromatic substitution is hindered due to electron-withdrawing ester and bromine groups, directing reactivity to the dibromomethyl position .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines bond lengths (e.g., C-Br ~1.9 Å) and torsion angles, critical for confirming regioselectivity in brominated derivatives. Mercury software visualizes packing patterns and hydrogen-bonding interactions, which influence stability and solubility. For disordered structures, TWINABS or SQUEEZE in SHELX corrects for solvent effects .

Q. What mechanistic insights explain contradictory data in cross-coupling reactions involving this compound?

Discrepancies in Suzuki-Miyaura coupling yields (e.g., with arylboronic acids) arise from steric hindrance at the dibromomethyl site. Mechanistic studies using DFT calculations (Gaussian 16) reveal transition-state energy barriers. In-situ ¹⁹F NMR (for fluorinated boronic acids) or kinetic profiling identifies competing pathways, such as protodebromination versus cross-coupling .

Q. How can stability studies inform storage and handling protocols for this compound?

Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring shows degradation via hydrolysis (ester to carboxylic acid) or light-induced bromine loss. Recommendations include storage in amber vials under inert gas (N₂) at –20°C and avoidance of protic solvents. TGA-DSC analysis determines thermal decomposition thresholds (>150°C) .

Q. What strategies validate the biological activity of this compound in enzyme inhibition assays?

- Molecular Docking : AutoDock Vina predicts binding affinity to targets like COX-2 (PDB ID 5KIR).

- Kinetic Assays : Continuous spectrophotometric assays (e.g., NADH depletion for dehydrogenase inhibition) quantify IC₅₀ values.

- SAR Studies : Comparing analogs (e.g., mono- vs. dibrominated esters) identifies critical substituents for activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。